N3 Substituent Steric Bulk and Lipophilicity Divergence from Ivabradine
The target compound's N3-3,3-dimethyl-2-oxobutyl group introduces a sterically compact yet highly branched substituent (calculated topological polar surface area ≈ 52 Ų; clogP ≈ 2.8) that differs fundamentally from ivabradine's extended N3-(3-(methylamino)propyl)-benzocyclobutane side chain (TPSA ≈ 60 Ų; clogP ≈ 3.8). [1] This results in a 13% reduction in polar surface area and a >1 log unit decrease in predicted lipophilicity, which alters chromatographic retention and membrane partitioning behavior independent of the benzazepinone core.
| Evidence Dimension | Predicted logP and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP ≈ 2.8; TPSA ≈ 52 Ų (predicted from SMILES: COc1cc2c(cc1OC)CC(=O)N(CC(=O)C(C)(C)C)C=C2) |
| Comparator Or Baseline | Ivabradine: clogP ≈ 3.8; TPSA ≈ 60 Ų |
| Quantified Difference | ΔclogP ≈ -1.0; ΔTPSA ≈ -8 Ų (13% lower) |
| Conditions | In silico prediction based on fragment-based methods (ChemAxon/ALOGPS); experimental logP values not available for direct comparison |
Why This Matters
The distinct lipophilicity profile dictates different solvent extraction efficiencies and HPLC retention times relative to ivabradine, making the compound non-interchangeable as a reference standard in analytical method validation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for Ivabradine. https://pubchem.ncbi.nlm.nih.gov/compound/Ivabradine View Source
